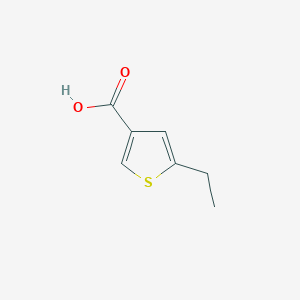

5-Ethylthiophene-3-carboxylic acid

Overview

Description

5-Ethylthiophene-3-carboxylic acid (ETCA) is a carboxylic acid derived from 5-ethylthiophene, a sulfur-containing heterocyclic compound. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ETCA is also a key intermediate in the synthesis of thiophene-based polymers and has been widely studied in recent years due to its potential applications in materials science and nanotechnology.

Scientific Research Applications

Polymer Synthesis and Materials Science

Conducting Polymer Development : Terthiophene-3′-carboxylic acid, a derivative of 5-Ethylthiophene-3-carboxylic acid, is utilized in creating functionalized polyterthiophenes. These materials show increased conductivity even in a fully oxidized state and have fast electrochromic switching, making them useful in electronic applications (Lee, Shim, & Shin, 2002).

Corrosion Resistance : Poly(3,4-ethylenedioxythiophene-co-indole-5-carboxylic acid) co-polymer coatings have been developed for enhancing corrosion resistance in industrial applications, particularly in acidic environments (Gopi, Karthikeyan, Kavitha, & Surendiran, 2015).

Biomedical and Environmental Applications

Biosensing : A novel label-free electrochemical immunosensing platform using poly(indole‑5‑carboxylic acid) and poly(3, 4‑ethylenedioxythiophene) was developed for sensitive detection of prostate-specific antigen. This immunosensor shows potential for clinical diagnosis (Jia et al., 2019).

Protein Detection : Terthiophene carboxylic derivatives are being investigated as fluorescent biosensors for protein analysis, showing promising results for detecting trace amounts of proteins like Bovine Serum Albumin and Lectin from Triticum (Hu, Xia, & Elioff, 2016).

Organic Chemistry and Synthesis

Synthetic Methodologies : Efficient synthesis methods for derivatives of this compound, such as ethyl 2-methylthiophene-3-carboxylate, are developed for large-scale production, highlighting operational simplicity and safety (Kogami & Watanabe, 2011).

New Compounds Synthesis : Research into the synthesis of new thieno[2,3-d]pyrimidines using this compound derivatives demonstrates potential in producing compounds with significant inhibitory activities against certain plants, indicating potential herbicidal applications (Wang, Zheng, Liu, & Chen, 2010).

Safety and Hazards

Properties

IUPAC Name |

5-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPALAIKGVKNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393646 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-51-5 | |

| Record name | 5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.